HYDROGENATED TRIDODECENE
Description
Significance of Complex Saturated Hydrocarbons in Contemporary Chemical Science
Complex saturated hydrocarbons, or alkanes, are organic compounds composed entirely of carbon and hydrogen atoms linked by single bonds. libretexts.orglibretexts.org Their significance in contemporary chemical science is immense, forming the basis of petroleum fuels and serving as fundamental raw materials for the chemical industry. libretexts.orgwikipedia.org These molecules can be linear, branched, or cyclic, and this structural diversity gives rise to a vast array of physical and chemical properties. libretexts.orgmsu.edu Although they are generally considered the least reactive class of organic compounds, their framework is the scaffold upon which functional groups are built in more complex molecules. msu.edu
In materials science, the structure of saturated hydrocarbons dictates the properties of many polymers, lubricants, and solvents. libretexts.orgwikipedia.org For instance, the degree of branching in an alkane affects its viscosity and melting point; more compact, branched molecules tend to have lower intermolecular attractive forces compared to their linear isomers, influencing these physical characteristics. researchgate.net This principle is fundamental in the formulation of products ranging from engine oils to plastics. wikipedia.orgcam.ac.uk
In the energy sector, alkanes from C5 to C16 are the principal components of gasoline, jet fuel, and diesel. wikipedia.orgcam.ac.uk Their combustion is the primary source of energy for transportation and power generation. msu.edu Academic and industrial research continually focuses on understanding the relationship between hydrocarbon structure and combustion efficiency to develop cleaner and more effective fuels. nih.gov Furthermore, in organic synthesis, saturated hydrocarbon chains and rings constitute the non-reactive backbone of many pharmaceuticals and other fine chemicals, influencing their solubility and how they are processed by living organisms. libretexts.org The ability of carbon to form strong bonds with itself allows for an astronomical number of potential hydrocarbon structures, making them a cornerstone of organic chemistry. libretexts.org
Research Gaps in the Fundamental Academic Understanding of Hydrogenated Tridodecene
A research gap represents a question or problem that has not been answered by existing studies. snhu.edu Despite the broad knowledge of hydrocarbons, a specific compound like this compound highlights several such gaps in the academic literature. This compound is a highly branched, complex saturated hydrocarbon. Much of the detailed characterization of such intricate hydrocarbon mixtures relies on advanced analytical techniques that are not always accessible, leading to them being classified as "unresolved complex mixtures". nih.govacs.orgresearchgate.net
The primary research gaps concerning this compound include:
Empirical and Evidence Gaps: There is a lack of publicly available, peer-reviewed data on the precise isomeric composition of commercially produced this compound. ngoconglem.com It is known to be a complex mixture, but the exact distribution of its various structural isomers and how this distribution affects its physical properties (like viscosity, pour point, and thermal stability) is not well-documented in academic sources. This creates an evidence gap, where findings may be inconsistent or incomplete. ngoconglem.comgobu.ai
Methodological Gaps: While advanced methods like comprehensive two-dimensional gas chromatography (GCxGC) and GC-mass spectrometry (GC-MS) are powerful for characterizing complex hydrocarbon mixtures, standardized methodologies specifically tailored to resolving the isomers of this compound are not established in the literature. nih.govnih.gov Developing and validating such methods is a necessary step for deeper academic inquiry. gobu.ai
Theoretical Gaps: The connection between the molecular structure of highly branched alkanes and their macroscopic physical properties is still not perfectly understood from a theoretical standpoint. cam.ac.uk While models exist, they often require refinement. For this compound, there is a need for theoretical studies, such as molecular dynamics simulations, to build robust models that can predict its behavior based on its isomeric composition. This represents a theoretical gap where current theories may not fully explain the phenomena observed in such complex molecules. gobu.ai The stability of extremely branched alkanes is itself a subject of theoretical investigation, as steric hindrance can limit the existence of certain structures. researchgate.net
Identifying these gaps is crucial as it justifies the need for new research and provides a clear direction for scholarly investigation. snhu.edungoconglem.comrepec.org
Scope and Objectives of Advanced Scholarly Inquiry into this compound
Addressing the identified research gaps requires a focused and systematic scholarly approach. The overarching goal is to build a fundamental, publicly accessible body of knowledge on this compound, moving it from a poorly defined mixture to a well-characterized chemical substance.
The primary objectives of this advanced inquiry should be:
Detailed Compositional Analysis: To develop and apply advanced analytical methodologies, such as GCxGC-MS, to fully separate and identify the individual isomers present in various grades of this compound. nih.govnih.gov This would fill the critical empirical gap regarding its composition.
Establishment of Structure-Property Relationships: To correlate the identified isomeric structures with key physical properties. This involves isolating specific isomers or creating simplified mixtures and measuring their properties to understand how different types of branching affect performance characteristics. Neural networks and other modeling techniques could be employed to predict properties based on structure, using the experimental data for training and validation. cam.ac.ukgarethconduit.org
Fundamental Reactivity and Stability Studies: To investigate the long-term thermal and oxidative stability of this compound. This research would identify the most likely points of failure in the molecular structure and explore the mechanisms of degradation, providing insights for potential stabilization strategies.
The data generated from this research would be invaluable for both academic understanding and industrial application. A key output would be the population of detailed data tables linking specific structures to performance metrics.
Table 1: Proposed Data Collection for this compound Isomers This table represents a template for the type of data that advanced scholarly inquiry aims to generate, as this information is not currently available in comprehensive public literature.
| Isomer Structure/Mixture ID | Molecular Formula | Predominant Branching Type | Viscosity (cSt at 40°C) | Pour Point (°C) | Oxidation Stability (Hours) |
|---|---|---|---|---|---|
| Isomer-A (Hypothetical) | C36H74 | Tri-substituted | |||
| Isomer-B (Hypothetical) | C36H74 | Tetra-substituted | |||
| Commercial Grade X | Mixture | Various |
By systematically pursuing these objectives, the scientific community can fill the existing knowledge voids, transforming this compound from a simple ingredient name into a well-understood chemical entity.
Properties
CAS No. |
151006-62-1 |
|---|---|
Molecular Formula |
C9H16O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Hydrogenated Tridodecene
Precursor Chemistry and Oligomerization Pathways to Unsaturated Tridodecene Intermediates
The synthesis of hydrogenated tridodecene originates with ethylene (B1197577) (C₂H₄), the simplest alkene. The initial critical step is the oligomerization of ethylene to produce the C12 alpha-olefin, 1-dodecene (B91753) (C₁₂H₂₄). byjus.comcommonorganicchemistry.com This process is a cornerstone of industrial organometallic chemistry, with several established methods for producing linear alpha-olefins with high selectivity.
Industrial production of 1-dodecene is largely accomplished through catalytic oligomerization of ethylene. byjus.comcommonorganicchemistry.com Key processes include:
Ziegler-Natta Catalysis: This method employs catalysts typically composed of a titanium compound, such as titanium tetrachloride (TiCl₄), and an organoaluminum co-catalyst, like triethylaluminium (Al(C₂H₅)₃). wikipedia.orgadichemistry.com The reaction proceeds via the insertion of ethylene monomers into the growing aluminum-alkyl bond. byjus.com The "One-Step Ziegler Process" operates at elevated temperatures (180-220 °C) and pressures (140 atm) to achieve this transformation. researchgate.net
Nickel-Based Catalysis: The Shell Higher Olefin Process (SHOP) is another prominent industrial method that uses a nickel-based catalyst to produce a distribution of linear alpha-olefins, from which 1-dodecene is separated. byjus.com
Once the 1-dodecene precursor is obtained, the next stage is its oligomerization to form the unsaturated C₃₆ intermediate, tridodecene. This trimerization process yields a branched alkene. fiveable.me The reaction is typically an acid-catalyzed oligomerization where 1-dodecene molecules are linked together. acs.org More advanced catalytic systems, often based on transition metals like zirconium or chromium activated by co-catalysts such as methylaluminoxane (B55162) (MAO), are also employed for the controlled oligomerization of higher α-olefins like 1-dodecene and 1-decene. acs.orgacs.orgineratec.de These catalysts can offer high selectivity towards the trimer, producing highly branched C₃₆ oligomers. acs.org
Table 1: Comparison of Ethylene Oligomerization Processes for 1-Dodecene Production
| Process Name | Catalyst System | Key Features |
|---|---|---|
| Ziegler Process | Titanium Halides + Organoaluminum (e.g., TiCl₄ + Al(C₂H₅)₃) | Dominant industrial method for linear alpha-olefins. wikipedia.orgadichemistry.com |
| Shell Higher Olefin Process (SHOP) | Nickel-phosphine complexes | Produces a broad distribution of alpha-olefins. byjus.com |
| Gulf/Ethyl Process | Triethylaluminium | Relies on ethylene insertion into Al-alkyl bonds. byjus.com |
| Idemitsu Process | Zirconium/Aluminum catalyst | Another commercial method for non-selective olefin production. masterorganicchemistry.com |
Catalytic Hydrogenation Strategies for Tridodecene Saturation
The final and crucial step in the synthesis is the saturation of the unsaturated tridodecene intermediate. This is achieved through catalytic hydrogenation, a reaction that adds hydrogen (H₂) across the remaining carbon-carbon double bonds to yield the stable, saturated hydrocarbon, this compound (C₃₆H₇₄). fiveable.meineratec.de This process is a reduction reaction that converts the unsaturated alkene into a fully saturated alkane. ineratec.de The choice of catalyst and reaction conditions is critical to ensure complete saturation and high purity of the final product. fiveable.me
Heterogeneous Catalysis in this compound Synthesis
Heterogeneous catalysis is the most common approach for the industrial hydrogenation of olefins due to the ease of catalyst separation from the product mixture. In these systems, the catalyst is in a different phase (typically solid) from the reactants (liquid tridodecene and gaseous hydrogen). libretexts.orgyoutube.com
Commonly used heterogeneous catalysts for alkene hydrogenation include:
Palladium on Carbon (Pd/C): This is a widely used and highly effective catalyst where finely divided palladium metal is supported on activated carbon. commonorganicchemistry.commasterorganicchemistry.comcommonorganicchemistry.com It is known for its high activity under relatively mild conditions.
Raney Nickel (Ra-Ni): A fine-grained, porous nickel-aluminium alloy that has been treated with alkali to leach out the aluminum, Raney nickel is a cost-effective and highly active catalyst for hydrogenating a variety of unsaturated compounds, including long-chain olefins. google.comwikipedia.orgmasterorganicchemistry.com It was originally developed for the hydrogenation of vegetable oils. wikipedia.org
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is reduced in situ by hydrogen to form finely divided, high-surface-area platinum metal, which is a very active hydrogenation catalyst. libretexts.orgcommonorganicchemistry.com
These solid catalysts provide a surface on which the hydrogenation reaction occurs. The process is typically carried out in large industrial reactors under conditions of elevated temperature and pressure to ensure the reaction goes to completion. fiveable.me
Homogeneous Catalysis Approaches for Selective Hydrogenation
Homogeneous catalysis, where the catalyst is dissolved in the same phase as the reactants, offers high selectivity and activity under very mild conditions, often at room temperature and atmospheric pressure. youtube.com
The most well-known homogeneous hydrogenation catalyst is Wilkinson's catalyst , chlorotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃]). byjus.comwikipedia.orgadichemistry.com Discovered in the 1960s, it is highly effective for the hydrogenation of unhindered alkenes. wiley-vch.de The catalytic cycle for Wilkinson's catalyst is well-understood and involves the catalyst shuttling between 16- and 18-electron configurations. slideshare.net
Other homogeneous catalysts based on transition metals like iridium and iron have also been developed. acs.orgwiley-vch.dersc.org For instance, certain iron complexes bearing pincer ligands can catalyze the hydrogenation of polarized C=C double bonds under mild conditions. acs.org While highly efficient, a significant drawback of homogeneous catalysts in industrial production is the difficulty in separating the catalyst from the final product, which can lead to product contamination and loss of the expensive metal catalyst. hrmrajgurunagar.ac.in
Table 2: Comparison of Catalysis Types for Alkene Hydrogenation
| Feature | Heterogeneous Catalysis (e.g., Pd/C, Raney-Ni) | Homogeneous Catalysis (e.g., Wilkinson's Catalyst) |
|---|---|---|
| Phase | Catalyst is a solid; reactants are liquid/gas. libretexts.org | Catalyst and reactants are in the same liquid phase. adichemistry.com |
| Catalyst Separation | Simple filtration. masterorganicchemistry.com | Difficult; often requires distillation or extraction. hrmrajgurunagar.ac.in |
| Reaction Conditions | Typically higher temperatures and pressures required. fiveable.meineratec.de | Often mild conditions (room temp, atmospheric pressure). youtube.comslideshare.net |
| Selectivity | Can be lower; may cause isomerization. youtube.com | Generally high selectivity for specific double bonds. adichemistry.comwiley-vch.de |
| Industrial Use | Widely used for bulk chemical production. youtube.com | More common for fine chemicals and pharmaceuticals. youtube.com |
Implementation of Green Chemistry Principles in this compound Production
The principles of green chemistry aim to make chemical manufacturing more environmentally benign. These principles can be applied to the synthesis of this compound to improve its sustainability profile. ineratec.denumberanalytics.com
Key green chemistry considerations include:
Catalysis over Stoichiometric Reagents: The use of catalytic hydrogenation is inherently green, as catalysts are used in small amounts and are regenerated, minimizing waste compared to stoichiometric reductants. This aligns with the ninth principle of green chemistry. numberanalytics.comacs.org
Atom Economy: The hydrogenation of tridodecene is a 100% atom-economical reaction, as all atoms of the hydrogen and tridodecene are incorporated into the final product, generating no by-products. This fulfills the second principle of green chemistry. acs.org
Energy Efficiency: Research into more active catalysts, such as novel core-shell nickel nanoparticles, allows hydrogenation to occur under ambient conditions (room temperature, 1 atm H₂), significantly reducing the energy input compared to traditional high-pressure, high-temperature methods. researchgate.netnih.gov
Catalyst Recovery and Reuse: A major advantage of heterogeneous catalysts is their ease of recovery and reuse, which minimizes waste and the environmental impact associated with catalyst synthesis and disposal. numberanalytics.com
Use of Renewable Feedstocks: While traditionally derived from petroleum, there is growing research into producing ethylene, the ultimate precursor, from renewable sources like bio-ethanol. This would create a more sustainable pathway for the entire synthesis chain.
Reaction Kinetics and Thermodynamics of Tridodecene Hydrogenation Processes
The hydrogenation of an alkene like tridodecene is a thermodynamically favorable process. The reaction is highly exothermic, meaning it releases a significant amount of energy as heat. libretexts.org This is because the bonds being formed (two C-H single bonds) are collectively stronger than the bonds being broken (one C=C pi bond and one H-H single bond). masterorganicchemistry.com The heat released is known as the heat of hydrogenation.
The kinetics of the reaction, or its rate, are dependent on several factors:
Temperature: While higher temperatures generally increase reaction rates, for hydrogenation, the effect can be complex. The reaction's exothermicity means that at equilibrium, lower temperatures favor the product. However, a sufficient temperature is needed to overcome the activation energy. For some catalytic systems on metal oxides, hydrogenation rate constants have been observed to decrease with increasing temperature, indicating a kinetically relevant transition state that has a lower enthalpy than the reactants. acs.org
Pressure: Increasing the pressure of hydrogen gas increases its concentration and solubility in the reaction medium, which typically leads to a higher reaction rate. mdpi.com High pressures are often used in industrial settings to drive the reaction to completion quickly. wiley-vch.de
Catalyst: The choice of catalyst and its surface area are critical. Highly active catalysts like palladium or activated Raney nickel provide a large number of active sites, increasing the reaction rate. commonorganicchemistry.comwikipedia.org
Substrate Structure: The structure of the alkene influences the rate of hydrogenation. Steric hindrance around the double bond can slow the reaction, as the alkene must adsorb onto the catalyst surface. For this reason, less substituted alkenes tend to react faster than more substituted or sterically crowded alkenes. adichemistry.com
Table 3: Thermodynamic and Kinetic Factors in Alkene Hydrogenation
| Parameter | Description | Impact on Tridodecene Hydrogenation |
|---|---|---|
| Enthalpy of Hydrogenation (ΔH) | The heat released during the reaction. | Highly exothermic, making the reaction thermodynamically favorable. libretexts.org |
| Temperature | Affects both rate and equilibrium. | An optimal temperature is needed to balance reaction rate and favor product formation. acs.org |
| Hydrogen Pressure | Increases concentration of dissolved H₂. | Higher pressure generally increases the reaction rate. mdpi.com |
| Catalyst Activity | The intrinsic rate at which the catalyst facilitates the reaction. | High-activity catalysts (Pd, Pt, Ni) are used to ensure efficient conversion. ineratec.de |
| Steric Hindrance | The degree of crowding around the double bond. | As a branched, substituted alkene, tridodecene's structure will influence the required reaction conditions. adichemistry.com |
Elucidation of Reaction Mechanisms and Pathway Analysis for Tridodecene Saturation
The mechanism of catalytic hydrogenation differs significantly between heterogeneous and homogeneous systems.
For heterogeneous catalysis , the most widely accepted model is the Horiuti-Polanyi mechanism , first proposed in 1934. researchgate.netacs.orged.govacs.org It involves the following key steps:
Adsorption: Both the tridodecene molecule and hydrogen gas (H₂) adsorb onto the surface of the metal catalyst (e.g., palladium or nickel). libretexts.orged.gov
Hydrogen Activation: The H-H bond is cleaved, and individual hydrogen atoms bind to the metal surface. libretexts.org
Stepwise Hydrogen Addition: A hydrogen atom is transferred from the metal surface to one of the carbons of the double bond, forming a C-H bond and a half-hydrogenated intermediate that remains bonded to the catalyst surface. acs.org This step is often reversible, which can lead to isomerization of the double bond. youtube.comacs.org
Second Hydrogen Addition: A second hydrogen atom is transferred to the other carbon of the original double bond, forming the fully saturated alkane product. libretexts.org
Desorption: The resulting this compound molecule, which is more weakly adsorbed, detaches from the catalyst surface, freeing the active site for the next cycle. ed.gov This mechanism explains the common observation of syn-addition of hydrogen, where both hydrogen atoms add to the same face of the double bond, as they are delivered from the flat catalyst surface. libretexts.org
For homogeneous catalysis with a catalyst like Wilkinson's catalyst , the reaction proceeds via a well-defined catalytic cycle known as Tolman's catalytic cycle. slideshare.net The key steps are:
Ligand Dissociation: A triphenylphosphine (B44618) (PPh₃) ligand dissociates from the 16-electron [RhCl(PPh₃)₃] complex to create a coordinatively unsaturated, highly reactive 14-electron species. adichemistry.com
Oxidative Addition: Molecular hydrogen adds to the rhodium center, cleaving the H-H bond and oxidizing the metal from Rh(I) to Rh(III). This forms an 18-electron dihydrido complex. hrmrajgurunagar.ac.in
Alkene Coordination: The tridodecene molecule coordinates to the rhodium center, typically displacing a solvent molecule or another ligand. hrmrajgurunagar.ac.in
Migratory Insertion (Hydrometallation): One of the hydride ligands is transferred from the rhodium to one of the carbons of the coordinated double bond. This forms a rhodium-alkyl bond and is a key step in forming the new C-H bond. slideshare.net
Reductive Elimination: The second hydride ligand and the alkyl group are eliminated from the rhodium center together, forming the final C-H bond and the saturated alkane product. This step reduces the metal back to Rh(I) and regenerates the catalyst, allowing it to re-enter the cycle. slideshare.nethrmrajgurunagar.ac.in
Advanced Analytical Characterization of Hydrogenated Tridodecene
Spectroscopic Techniques for Molecular Structure Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydrocarbon Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds. jchps.com For highly branched alkanes like the components of hydrogenated tridodecene, advanced NMR techniques, including 1D ¹³C NMR and 2D NMR experiments such as Correlation Spectroscopy (COSY), are particularly powerful. acs.orgnih.gov
¹H NMR spectroscopy provides information on the different types of proton environments (e.g., -CH₃, -CH₂-, -CH), and the signal splitting (multiplicity) reveals adjacent proton relationships. ¹³C NMR spectroscopy shows the number of non-equivalent carbon atoms in the molecule, offering a direct count of unique carbon environments. libretexts.org In the complex isomeric mixture of this compound, these spectra would be crowded. However, the chemical shift regions are well-defined for alkanes.
2D NMR techniques, such as ¹H-¹H COSY, are instrumental in establishing connectivity between protons on adjacent carbons, helping to piece together the carbon skeleton. acs.orgnih.gov For even more complex structural determination, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate protons with the carbons they are directly attached to or are two to three bonds away from, respectively. These methods are crucial for unambiguously identifying the specific isomeric structures within the mixture.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Structural Moieties in this compound
| Structural Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Primary Methyl (-CH₃) | ~0.8 - 1.0 | ~10 - 20 |
| Methylene (-CH₂-) | ~1.2 - 1.5 | ~20 - 40 |
| Methine (-CH-) | ~1.5 - 2.0 | ~25 - 50 |
| Quaternary Carbon (C) | Not Applicable | ~30 - 50 |
Note: These are approximate chemical shift ranges and can vary based on the specific molecular environment.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy Investigations of Saturation
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups and confirming the degree of saturation in a compound. eag.comrsc.org The primary goal in the analysis of this compound is to verify the complete conversion of the precursor dodecene's carbon-carbon double bonds (C=C) into single bonds (C-C) through hydrogenation.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. rockymountainlabs.com The complete hydrogenation of tridodecene is confirmed by the disappearance of characteristic alkene peaks, such as the C=C stretching vibration (typically around 1640-1680 cm⁻¹) and the =C-H stretching vibration (above 3000 cm⁻¹). youtube.com Concurrently, the spectrum will be dominated by strong absorptions corresponding to saturated C-H stretching (typically in the 2850-2960 cm⁻¹ range) and C-H bending vibrations (around 1375 cm⁻¹ and 1465 cm⁻¹). researchgate.net
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly sensitive to non-polar bonds. youtube.com Therefore, it is an excellent complementary technique for observing the C-C backbone of the hydrocarbon. youtube.com The absence of a strong C=C stretching band in the Raman spectrum provides definitive evidence of saturation. researchgate.net
Table 2: Key Vibrational Frequencies in FTIR and Raman for Assessing Saturation
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Present in Unsaturated Precursor (Tridodecene)? | Present in Saturated Product (this compound)? |
| =C-H Stretch | 3010 - 3095 | Yes | No |
| C-H Stretch (sp³) | 2850 - 2960 | Yes | Yes (Dominant) |
| C=C Stretch | 1640 - 1680 | Yes | No |
| C-H Bend (sp³) | 1375 - 1465 | Yes | Yes (Strong) |
Mass Spectrometry (MS) for Oligomer and Isomer Distribution
Mass Spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. jchps.comnih.gov For a polyalphaolefin (PAO) like this compound, MS is used to determine the distribution of different oligomers (e.g., hydrogenated trimers, tetramers, and pentamers of dodecene) and to gain insight into the fragmentation patterns of the various isomers. rsc.org
Soft ionization techniques, such as Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI), can be employed to ionize the hydrocarbon molecules without causing significant fragmentation. nih.govrsc.org This allows for the determination of the molecular weight distribution of the oligomers in the mixture. The resulting mass spectrum would display a series of peaks, each corresponding to a different oligomer, separated by the mass of the hydrogenated dodecene monomer unit (C₁₂H₂₄, 168.3 Da).
When coupled with fragmentation techniques (tandem MS or MS/MS), detailed structural information about the branching patterns of the isomers can be obtained. The fragmentation of these highly branched alkanes follows predictable pathways, and the resulting fragment ions can be used to deduce the location and nature of the alkyl branches.
Table 3: Hypothetical Mass Spectrometry Data for Hydrogenated Dodecene Oligomers
| Oligomer | Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) |
| Dimer | C₂₄H₅₀ | 338.39 | 339.40 |
| Trimer (Tridodecene) | C₃₆H₇₄ | 506.58 | 507.59 |
| Tetramer | C₄₈H₉₈ | 674.77 | 675.78 |
| Pentamer | C₆₀H₁₂₂ | 842.96 | 843.97 |
Note: The actual product is a complex mixture, and these represent the base structures.
Chromatographic Separations for Purity Assessment and Isomer Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. core.ac.ukacs.org Given that this compound is not a single compound but a complex blend of isomers and oligomers, chromatographic methods are indispensable for assessing its purity and resolving its components. core.ac.uk
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the superior separation capabilities of GC with the detection and identification power of MS. core.ac.uk It is the premier method for the analysis of volatile and semi-volatile hydrocarbon mixtures like this compound. acs.orgacs.org
In a GC system, the sample is vaporized and separated into its individual components within a capillary column. The separation is based on differences in boiling points and affinities for the column's stationary phase. Isomers of this compound, having slightly different branching structures, will exhibit different retention times, allowing for their separation. nih.gov For extremely complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) can be used to provide significantly enhanced resolution. acs.orgnih.govresearchgate.net
As each separated component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for that specific isomer. hmdb.ca This allows for positive identification and provides another layer of analysis to distinguish between co-eluting peaks. GC-MS is therefore critical for determining the precise isomer distribution and for quantifying impurities.
Table 4: Illustrative GC-MS Data for Isomer Analysis of this compound
| Peak No. | Retention Time (min) | Major Fragment Ions (m/z) | Tentative Identification |
| 1 | 25.2 | 57, 71, 85, 43 | Highly branched C₃₆ isomer |
| 2 | 25.8 | 57, 71, 85, 43 | Moderately branched C₃₆ isomer |
| 3 | 26.5 | 57, 71, 85, 43 | Less branched C₃₆ isomer |
Note: This data is illustrative. Actual retention times and fragmentation depend on the specific isomers and analytical conditions. The fragment ions are characteristic of saturated hydrocarbons.
High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is another vital separation technique that is particularly useful for analyzing compounds with high molecular weight or low volatility that are not amenable to GC analysis. phmethods.net While GC-MS is often preferred for detailed isomer separation of hydrocarbons, HPLC plays a crucial role in the bulk characterization of complex mixtures like petroleum products and synthetic oils. phmethods.netresearchgate.net
For this compound, HPLC can be used in several modes. Size-Exclusion Chromatography (SEC) can separate the oligomers based on their hydrodynamic volume, providing a clear picture of the oligomer distribution (dimers, trimers, tetramers, etc.). Normal-phase HPLC, using a polar stationary phase and a non-polar mobile phase, can be used to separate hydrocarbon classes, confirming the absence of aromatic or other polar impurities. researchgate.net
While HPLC generally does not provide the isomer-level resolution of capillary GC for alkanes, it is an excellent method for preparative separation of fractions for subsequent analysis by other techniques and for quality control to ensure batch-to-batch consistency of the oligomer distribution. nih.gov
Advanced Surface Characterization Techniques for this compound in Material Contexts
The surface properties of materials are critical in a vast array of applications, from the lubricity of industrial coatings to the sensory experience of cosmetic formulations. For a compound like this compound, a complex branched alkane, understanding its behavior at interfaces is paramount. Advanced surface-sensitive techniques provide the means to probe the elemental and molecular composition of the very near-surface region, offering insights that bulk analysis cannot reveal.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful, non-destructive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgstinstruments.com The technique operates by irradiating a sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. eag.com
For a pure sample of this compound (C₃₆H₇₄), XPS analysis is expected to primarily detect carbon. The high-resolution C 1s spectrum is of particular interest. In a perfectly pure, non-oxidized sample, the C 1s spectrum would exhibit a single, sharp peak corresponding to C-C and C-H bonds, typically found at a binding energy of approximately 285.0 eV. aip.org The inability of XPS to detect hydrogen means its presence is inferred from the carbon chemistry. wikipedia.org
However, in real-world applications where this compound is used as a coating, film, or part of a formulation, its surface can be subject to oxidation or contamination. XPS is exceptionally well-suited to detect such surface modifications. For instance, the presence of oxygen-containing functional groups, such as hydroxyl (-OH) or carbonyl (C=O) groups resulting from oxidation, would give rise to additional peaks at higher binding energies in the C 1s spectrum.
Table 1: Expected XPS C 1s Binding Energies for this compound and Potential Surface Species
| Functional Group | Approximate Binding Energy (eV) | Interpretation |
| C-C, C-H | 285.0 | Main alkane backbone |
| C-O (e.g., hydroxyl, ether) | ~286.5 | Surface oxidation or contamination |
| C=O (e.g., carbonyl, ketone) | ~288.0 | Surface oxidation or contamination |
| O-C=O (e.g., carboxyl, ester) | ~289.0 | Surface oxidation or contamination |
This interactive table allows for sorting by column.
The quantitative capabilities of XPS allow for the determination of the atomic concentration of each element on the surface, which can be invaluable for quality control and stability studies of products containing this compound. vot.pl
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another extremely surface-sensitive analytical technique that provides detailed elemental and molecular information about the outermost 1-2 nanometers of a sample. phi.comlucideon.com The technique works by bombarding the sample surface with a pulsed primary ion beam, which causes the ejection of secondary ions. carleton.edu These secondary ions are then accelerated into a "flight tube," and their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector. carleton.edu
For a large, branched alkane like this compound, ToF-SIMS analysis would yield a complex mass spectrum characterized by a series of hydrocarbon fragment ions. In the positive ion spectrum, one would expect to see prominent peaks corresponding to CₓHᵧ⁺ fragments. The fragmentation pattern can provide structural information, although the complexity increases with the size of the molecule. In the negative ion spectrum, hydrocarbon ions such as CₙH⁻ are commonly observed and can be used to differentiate between various types of polymers and hydrocarbons. dntb.gov.ua
ToF-SIMS is particularly useful for:
Identifying Contaminants: Its high sensitivity (ppm to ppb range) makes it ideal for detecting trace amounts of surface contaminants that could affect the performance of a material. lucideon.com
Imaging Surface Chemistry: By rastering the primary ion beam across the surface, chemical maps can be generated, visualizing the spatial distribution of different chemical species. nist.gov This is useful for examining the homogeneity of coatings or the distribution of additives in a formulation.
Analyzing Molecular Structure: While complex, the fragmentation patterns can be used to distinguish between different isomers or to identify specific molecular structures on the surface.
Table 2: Representative Ion Fragments Expected in ToF-SIMS Analysis of Alkanes
| Ion Fragment (m/z) | Potential Assignment | Spectrum Type |
| 15, 27, 29, 41, 43, 55, 57... | CₓHᵧ⁺ series | Positive |
| C₂H⁻, C₄H⁻, C₆H⁻... | CₙH⁻ series | Negative |
This interactive table allows for sorting by column.
The combination of XPS and ToF-SIMS provides a comprehensive understanding of the surface chemistry of this compound, from its elemental composition and oxidation state to the specific molecular fragments present at the very surface.
Crystallographic Analysis of Solid-State Forms (if applicable)
While this compound is often used in its liquid state as an emollient and solvent, its behavior in the solid state is relevant for understanding its physical properties at lower temperatures and for applications where it may be part of a solid or semi-solid formulation. The crystallographic structure of alkanes is highly dependent on their chain length, linearity, and branching.
This compound, being a highly branched C36 alkane, is not expected to crystallize as readily as its linear counterpart, n-hexatriacontane. Research on long-chain branched alkanes indicates that the presence of branches disrupts the efficient packing of the hydrocarbon chains. nih.govacs.org This disruption generally leads to:
Lower Melting Points: Compared to linear alkanes of similar molecular weight, branched alkanes have lower melting temperatures. The branches interfere with the van der Waals interactions between chains, requiring less thermal energy to overcome the crystalline lattice forces. nih.gov
Polymorphism: Branched alkanes can exhibit different crystal structures (polymorphs) depending on the crystallization conditions. Studies on C35 branched alkanes have shown transformations from orthorhombic to triclinic crystal forms as the branch length increases. nih.govresearchgate.net
Extended Chain Conformation: Despite the branching, the main hydrocarbon chains of branched alkanes tend to adopt a planar zigzag (all-trans) conformation within the crystal lattice, similar to linear alkanes. nih.gov
Given that this compound is a complex mixture of isomers of hydrogenated trimers of dodecene, it is likely to exist in an amorphous or semi-crystalline state at low temperatures rather than forming a well-defined, highly crystalline solid. Any crystalline domains that do form would likely be small and imperfect.
Table 3: Comparison of Expected Solid-State Properties
| Property | Linear Alkane (e.g., n-C36) | Branched Alkane (e.g., this compound) |
| Crystalline Structure | High degree of crystallinity, well-defined lattice | Lower degree of crystallinity, potentially amorphous or semi-crystalline |
| Melting Point | Higher | Lower |
| Crystal Packing | Efficient, dense packing | Less efficient packing due to steric hindrance from branches |
| Polymorphism | Can exhibit polymorphism | Likely to exhibit complex polymorphic behavior |
This interactive table allows for sorting by column.
Techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and vibrational spectroscopy (Infrared and Raman) would be employed to study the solid-state behavior of this compound. nih.gov DSC could identify melting points and any solid-solid phase transitions, while XRD would provide information on the crystal structure and degree of crystallinity.
Theoretical and Computational Chemistry Studies on Hydrogenated Tridodecene
Quantum Chemical Calculations of Molecular Conformations and Electronic Structure
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the fundamental properties of molecules. For a large, branched alkane like hydrogenated tridodecene (C₃₆H₇₄), these calculations can elucidate its preferred three-dimensional structures and the distribution of electrons within the molecule.
Detailed Research Findings:
This compound is a saturated hydrocarbon, meaning it lacks double or triple bonds and, consequently, chiral centers. Its structure consists of a complex mixture of branched isomers. Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of such molecules to identify stable conformers. The M06-2X functional with a def2-TZVP basis set is a common choice for such calculations, offering a good balance of accuracy and computational cost for large organic molecules. nrel.gov
The process begins with generating a set of possible conformers, often using a force field like MMFF94s. nrel.gov The lowest-energy conformers from this initial screening are then subjected to more rigorous DFT calculations for geometry optimization. nrel.gov These calculations determine the precise bond lengths, bond angles, and dihedral angles that correspond to energy minima. For a molecule with numerous rotatable bonds like this compound, a vast number of conformers exist. Computational studies focus on identifying the most populated conformers under given conditions, based on their calculated Gibbs free energies. nrel.gov
The electronic structure, including the distribution of Mulliken charges and the nature of the molecular orbitals (HOMO and LUMO), can also be determined. nrel.gov For a saturated alkane, the electronic structure is characterized by localized sigma bonds, resulting in a large HOMO-LUMO gap, which is indicative of its high chemical stability and low reactivity.
Table 1: Representative Calculated Properties for a Model Branched Alkane
| Property | Calculated Value | Method |
| Enthalpy of Formation | Variable (isomer dependent) | DFT (e.g., M06-2X/def2-TZVP) |
| Gibbs Free Energy | Variable (conformer dependent) | DFT (e.g., M06-2X/def2-TZVP) |
| HOMO-LUMO Gap | High | DFT |
| Mulliken Charges on Carbon | Slightly negative | DFT |
| Mulliken Charges on Hydrogen | Slightly positive | DFT |
Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are the preferred method for exploring the dynamic behavior of molecules in a condensed phase (liquid or solid) and their interactions. encyclopedia.pub MD simulations model the movement of atoms and molecules over time based on classical mechanics. encyclopedia.pub
Detailed Research Findings:
For this compound, MD simulations can provide a detailed picture of its conformational landscape in the liquid state. These simulations track the trajectories of thousands of molecules, revealing how they flex, rotate, and interact with each other. This is crucial for understanding bulk properties like viscosity and density. The interactions between molecules are described by a force field, a set of parameters that define the potential energy of the system.
MD simulations are particularly useful for studying intermolecular interactions, which are dominated by van der Waals forces in non-polar alkanes. theochem.nl These weak interactions are responsible for the physical properties of lubricants. By analyzing the radial distribution functions from an MD simulation, one can understand the average distance and coordination number of molecules in the liquid, providing insight into its structure. Simulations can also elucidate how the branched structure of this compound affects its packing and flow properties, which are key to its function as a lubricant. mdpi.com For instance, the degree of branching can prevent efficient packing, leading to a lower freezing point compared to its linear counterpart.
Table 2: Data from a Hypothetical Molecular Dynamics Simulation of Liquid this compound
| Parameter | Simulated Result | Significance |
| Density | ~0.8-0.9 g/cm³ | Correlates with experimental bulk property |
| Self-Diffusion Coefficient | Low | Indicates high viscosity |
| Radius of Gyration | Variable | Describes molecular size and shape distribution |
| Intermolecular Interaction Energy | Dominated by van der Waals | Confirms non-polar character and governs cohesion |
This table is illustrative of the data obtained from MD simulations. The specific values are estimates based on similar long-chain alkanes.
Predictive Modeling of Synthetic Pathways and Reaction Outcomes
Computational chemistry is increasingly used to predict the feasibility and outcome of chemical reactions, guiding experimental work and optimizing synthetic routes. rsc.org This can save significant time and resources in the laboratory. rsc.org
Detailed Research Findings:
The synthesis of this compound involves the hydrogenation of tridodecene, which itself is a product of the oligomerization of 1-dodecene (B91753). Predictive modeling can be applied to both stages of this process.
For the hydrogenation step, quantum chemical calculations can be used to model the reaction mechanism on the surface of a catalyst, such as palladium or nickel. These calculations can determine the activation energies for the addition of hydrogen atoms to the double bonds of the tridodecene isomers. researchgate.net This information helps in understanding the reaction kinetics and selecting the optimal catalyst and reaction conditions (temperature and pressure) to ensure complete saturation. researchgate.net
Kinetic models, informed by computationally derived parameters, can predict the reaction progress over time and the distribution of products. For complex reactions like hydrogenation, where multiple isomers are present, these models can help predict the conditions needed to achieve the desired product purity. researchgate.net
Table 3: Predictive Modeling Parameters for a Catalytic Hydrogenation Reaction
| Parameter | Type of Information | Computational Method |
| Adsorption Energy of Alkene on Catalyst | Thermodynamic favorability of reactant binding | DFT |
| Activation Energy for Hydrogen Addition | Kinetic barrier for the reaction step | DFT (Transition State Search) |
| Reaction Enthalpy | Overall energy release/consumption | DFT |
| Predicted Reaction Rate | Speed of product formation | Kinetic Modeling (e.g., Microkinetic) |
This table outlines the types of data computational models can provide to predict reaction outcomes.
Structure-Activity Relationship (SAR) Studies in Model Hydrogenated Hydrocarbon Systems
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity or physical properties. rivm.nl For industrial chemicals like this compound, SAR is crucial for predicting performance in applications such as lubrication.
Detailed Research Findings:
In the context of lubricants, the "activity" of this compound relates to properties like viscosity, thermal stability, and lubricity. SAR studies on hydrogenated hydrocarbons have shown that properties are highly dependent on molecular structure. oup.comoup.com
Viscosity: The branched nature of this compound is a key structural feature. Increased branching generally disrupts the close packing of molecules, leading to lower viscosity at low temperatures (a desirable trait for many lubricants) compared to linear alkanes of similar molecular weight.
Thermal Stability: As a fully saturated hydrocarbon, this compound possesses high thermal and oxidative stability. The absence of reactive π-bonds makes it resistant to degradation at high temperatures.
Lubricity: The ability to form a stable lubricating film is related to the intermolecular forces and the shape of the molecule. The long, flexible alkyl chains of this compound allow it to form a protective layer between surfaces, reducing friction and wear. libretexts.orgontosight.ai
Quantitative Structure-Property Relationship (QSPR) models, a subset of SAR, can be developed using computational descriptors (e.g., molecular weight, shape indices, surface area) to predict the performance of different hydrocarbon structures as lubricants. These models allow for the virtual screening of new candidate molecules with potentially improved properties.
Table 4: Structure-Activity Relationship for Alkanes in Lubrication
| Structural Feature | Impact on Lubricant Property | Rationale |
| High Molecular Weight | Higher Viscosity | Increased intermolecular van der Waals forces. |
| Branching | Lower Pour Point, Improved Low-Temp Fluidity | Disrupts crystalline packing, inhibiting solidification. |
| Saturation (Hydrogenation) | High Thermal and Oxidative Stability | Absence of reactive double bonds. oup.com |
| Linearity vs. Branching | Affects Film Strength and Shear Stability | Branched structures can offer different frictional characteristics under load. mdpi.com |
This table summarizes general SAR principles for alkanes used as lubricants, which are applicable to this compound.
Exploratory Research Applications of Hydrogenated Tridodecene in Advanced Materials and Chemical Systems
Role as a High-Purity Hydrocarbon Solvent in Specialized Chemical Processes
As a high-purity aliphatic hydrocarbon, Hydrogenated Tridodecene exhibits characteristics that make it a candidate for use as a specialized solvent. High-purity hydrocarbon solvents are utilized in a wide array of applications, including as process solvents, chemical intermediates, and diluents/carriers cpchem.com. The properties of such solvents are defined by their composition, primarily the carbon number range and the degree of linearity or branching cpchem.com.
This compound's large molecular size and saturated, non-polar nature result in a high boiling point, low volatility, and excellent chemical inertness. These characteristics are advantageous in processes requiring a stable reaction medium under specific conditions. Unlike more volatile solvents, it poses a lower risk of forming flammable vapor mixtures at ambient temperatures cpchem.com. Its high purity, a result of the hydrogenation process that removes residual unsaturation, ensures minimal interference in sensitive chemical reactions. In specialized chemical processes, it could serve as a non-reactive medium for synthesizing polymers or fine chemicals where solvent participation is undesirable.
Table 1: Comparative Properties of Select High-Purity Hydrocarbon Solvents
| Property | n-Heptane | Isooctane | n-Hexadecane | This compound (Expected) |
| CAS Number | 142-82-5 | 540-84-1 | 544-76-3 | 151006-62-1 |
| Purity (%) | >99.0 | >99.0 | >99.0 | High |
| Boiling Point (°C) | 98.4 | 99.3 | 287 | High (>300) |
| Molecular Weight ( g/mol ) | 100.21 | 114.23 | 226.45 | 506.98 |
| Key Feature | Standard non-polar solvent | High octane (B31449) rating | Waxy solid at room temp. | High thermal stability, low volatility |
Data for n-Heptane, Isooctane, and n-Hexadecane sourced from publicly available chemical data. Expected properties for this compound are based on its chemical structure.
Integration into Novel Polymer Formulations as a Modifier or Processing Aid
The chemical modification of polymers through processes like hydrogenation is a known strategy for creating new materials with enhanced properties nih.gov. Similarly, the integration of stable, non-reactive molecules into polymer matrices can significantly modify their characteristics. This compound's saturated, branched structure makes it an interesting candidate for use as a polymer modifier or processing aid.
As a processing aid, its large molecular size and liquid nature could allow it to function as an internal lubricant during polymer extrusion or molding, reducing melt viscosity and improving flow without chemically altering the polymer backbone. This can lead to lower processing temperatures and reduced energy consumption.
As a modifier, it can act as a high-molecular-weight plasticizer or softening agent. In contrast to traditional plasticizers which can be volatile, the low volatility of this compound would ensure greater permanence within the polymer matrix, leading to more stable long-term properties. Its integration could enhance flexibility, improve impact resistance, and alter the surface properties of the final polymer product. A related compound, Hydrogenated Polydecene, is known to form a non-occlusive film and provide a conditioning effect, which is relevant to modifying surface characteristics atamanchemicals.com.
Development as a Component in Advanced Lubricant Technologies (Research Focus)
The performance of lubricants is fundamentally linked to the structure of their hydrocarbon base oils . The molecular structure of saturated hydrocarbons dictates critical properties like viscosity, thermal stability, and lubricity . This compound, as a synthetic isoparaffinic hydrocarbon, is being investigated for its potential in advanced lubricant formulations.
Its highly branched structure is expected to result in a low pour point and a high viscosity index, meaning it retains its viscosity over a wider temperature range. The complete saturation of the molecule imparts excellent thermal and oxidative stability, which is crucial for lubricants operating in high-temperature or high-stress environments. Research in this area focuses on how the specific branching of the C36 backbone influences film strength and lubricity under extreme pressure conditions.
Data from related hydrogenated oligomers demonstrate the typical performance characteristics sought in lubricant base stocks, such as low volatility and specific viscosity profiles epa.gov.
Table 2: Typical Physical Properties of a Related Hydrogenated C14 Oligomer Base Stock
| Property | Value | Test Method |
| Kinematic Viscosity @ 100°C | 3.8-4.0 cSt | ASTM D445 |
| Kinematic Viscosity @ 40°C | 16.6-17.0 cSt | ASTM D445 |
| Pour Point (°C) | -39 to -42 | ASTM D97 |
| Flash Point, COC (°C) | 222-226 | ASTM D92 |
| NOACK Volatility (% wt. loss) | 16.4-18.3 | ASTM D5800 |
This data is representative of hydrogenated oligomers used in lubricants and indicates the performance range that could be expected from similar molecules like this compound epa.gov.
Potential as a Precursor or Intermediate in Fine Chemical Synthesis
Hydrogenation is a fundamental process in the production of fine chemical intermediates, often used to selectively reduce functional groups researchgate.netresearchgate.net. The synthesis of this compound itself involves the oligomerization of ethylene (B1197577) to 1-dodecene (B91753), followed by further reaction to form an unsaturated tridodecene (a C36 alkene), and finally, catalytic hydrogenation to the fully saturated alkane .
While the final hydrogenated product is chemically inert due to the absence of functional groups, its unsaturated precursor, tridodecene, is a versatile intermediate. This C36 alkene could serve as a starting point for a variety of high-molecular-weight specialty chemicals. Instead of hydrogenation, the double bonds in tridodecene could undergo other chemical transformations, such as:
Epoxidation: To create large, specialized epoxy resins or polyols.
Hydroformylation: To produce C37 aldehydes, which can be further converted to alcohols or carboxylic acids for use in surfactants or specialty esters.
Metathesis: To break down the C36 structure into smaller, valuable olefins.
Future Directions and Interdisciplinary Research Opportunities for Hydrogenated Tridodecene
The unique physicochemical properties of hydrogenated tridodecene position it at the forefront of innovation across various scientific and industrial sectors. As research progresses, new avenues are emerging that promise to enhance its performance, sustainability, and range of applications. The future development of this compound is intrinsically linked to advancements in green chemistry, analytical science, and materials engineering.
Q & A
Q. What strategies ensure reproducibility in hydrogenated tridecene synthesis across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
